molecular formula C19H18ClNO2 B3165746 4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid CAS No. 903138-07-8

4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid

Cat. No.: B3165746
CAS No.: 903138-07-8
M. Wt: 327.8 g/mol
InChI Key: PIROIPXGZZUAQU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as large-scale batch reactions and continuous flow processes, can be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The indole ring structure allows it to bind to various protein targets, modulating their activity and influencing cellular pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the research being conducted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain protein targets and influences its reactivity in chemical reactions .

Properties

IUPAC Name

4-[1-[(2-chlorophenyl)methyl]indol-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO2/c20-17-9-3-1-6-15(17)13-21-12-14(7-5-11-19(22)23)16-8-2-4-10-18(16)21/h1-4,6,8-10,12H,5,7,11,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIROIPXGZZUAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)CCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid
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4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid
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4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid
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4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid

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